2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide
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Overview
Description
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It features a bromine atom, a furan ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2-bromo-N-(furan-2-ylmethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and furan ring may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide moiety instead of a butanamide.
2-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide moiety instead of a butanamide.
Uniqueness
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to its combination of a bromine atom, furan ring, and butanamide moiety. This unique structure may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
Properties
CAS No. |
1017031-76-3 |
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Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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